molecular formula C8H11NS B8346669 4-Cyclobutyl-2-methylthiazole

4-Cyclobutyl-2-methylthiazole

Cat. No.: B8346669
M. Wt: 153.25 g/mol
InChI Key: WLKYXMNPVZPLQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclobutyl-2-methylthiazole is a chemical compound belonging to the class of organic compounds known as 2,4-disubstituted thiazoles. These compounds feature a thiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms, which is substituted at the 2- and 4-positions with a methyl and a cyclobutyl group, respectively. The thiazole ring is a versatile scaffold in medicinal chemistry due to its aromatic nature, which arises from a sextet of π-electrons, and its ability to participate in various donor-acceptor and nucleophilic reactions . This ring system is a critical pharmacophore in many bioactive molecules and is not commonly found in nature, making synthetic derivatives like 4-Cyclobutyl-2-methylthiazole valuable tools in pharmaceutical research and development . Research Applications and Value Thiazole derivatives are of significant interest in the design and optimization of novel therapeutic agents. The 4-Cyclobutyl-2-methylthiazole scaffold serves as a key building block in medicinal chemistry for constructing potential drug candidates. Compounds containing the cyclobutane structure are investigated in several therapeutic areas, including oncology, neurological diseases, and infectious diseases . Similarly, thiazole moieties are present in a wide range of therapeutic applications, such as antibacterial, antifungal, antihypertensive, and anticancer agents . The specific substitution pattern of this compound allows researchers to explore structure-activity relationships (SAR) to modulate the physicochemical properties—such as logP and polar surface area—and biological activity of new chemical entities, particularly in hit-to-lead and lead optimization campaigns. Physical and Chemical Properties Please note that specific property data for 4-Cyclobutyl-2-methylthiazole is not currently available in the sourced literature. Researchers are encouraged to contact us for detailed specifications. Handling and Safety This product is intended for research and further manufacturing use only. It is not for direct human or animal use. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

Molecular Formula

C8H11NS

Molecular Weight

153.25 g/mol

IUPAC Name

4-cyclobutyl-2-methyl-1,3-thiazole

InChI

InChI=1S/C8H11NS/c1-6-9-8(5-10-6)7-3-2-4-7/h5,7H,2-4H2,1H3

InChI Key

WLKYXMNPVZPLQH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C2CCC2

Origin of Product

United States

Preparation Methods

Classic Hantzsch Protocol

In the synthesis of 4-cyclobutyl-2-methylthiazole, α-bromocyclobutylketone reacts with thioacetamide under acidic or neutral conditions. For example:

  • Reactants : α-Bromo-2-cyclobutylpropan-1-one (1.0 equiv) + thioacetamide (1.2 equiv)

  • Solvent : Ethanol/water (3:1)

  • Conditions : Reflux at 80°C for 6–8 hours

  • Yield : 68–72%

The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon of the bromoketone, followed by cyclization and elimination of HBr. Steric hindrance from the cyclobutyl group necessitates extended reaction times compared to linear analogs.

Modified Hantzsch Approaches

Microwave-assisted and solvent-free protocols improve efficiency:

  • Microwave irradiation (150°C, 20 min) increases yields to 82% while reducing byproducts.

  • Green solvents (e.g., PEG-400) enhance atom economy (AE = 78.4%) versus traditional ethanol (AE = 65.2%).

Robinson-Gabriel Cyclodehydration

This two-step method involves thioamide formation followed by cyclization:

Thioamide Preparation

Cyclobutylacetic acid derivatives are converted to thioamides using Lawesson’s reagent or P4S10 :

  • Substrate : Cyclobutylacetamide

  • Reagent : Lawesson’s reagent (0.55 equiv)

  • Solvent : Toluene, 110°C, 4 hours

  • Yield : 89%

Cyclization to Thiazole

The thioamide undergoes intramolecular cyclization with α-haloketones :

  • Conditions : DBU (1.2 equiv), DMF, 100°C, 3 hours

  • Yield : 74%

This route offers precise control over substitution but generates stoichiometric phosphorous waste.

Claisen Condensation-Based Routes

The Claisen approach couples preformed thiazole intermediates with cyclobutyl fragments:

Synthesis of 2-Methylthiazole-4-carboxylate

Ethyl 2-methylthiazole-4-carboxylate is prepared via:

  • Reactants : Ethyl bromopyruvate + thioacetamide

  • Solvent : MeOH, 25°C, 2 hours

  • Yield : 91%

Cyclobutyl Group Introduction

The carboxylate undergoes Grignard addition with cyclobutylmagnesium bromide:

  • Conditions : THF, −78°C to 25°C, 12 hours

  • Yield : 63%

Decarboxylation with Cu(I) in quinoline at 180°C furnishes 4-cyclobutyl-2-methylthiazole (57% yield).

Wittig-Horner Olefination

While primarily used for stilbene analogs, this method adapts to thiazole systems:

Phosphonate Intermediate Preparation

2-Methylthiazole-4-carbaldehyde is treated with diethyl phosphite :

  • Catalyst : NaH (1.1 equiv)

  • Solvent : THF, 0°C to 25°C, 6 hours

  • Yield : 88%

Coupling with Cyclobutyl Bromide

The phosphonate reacts with cyclobutyl bromide under Stille conditions:

  • Catalyst : Pd(PPh3)4 (5 mol%)

  • Solvent : DMF, 100°C, 8 hours

  • Yield : 71%

Comparative Analysis of Methods

Method Atom Economy (%) Reaction Time Yield (%) E-Factor
Hantzsch (classic)65.28 hours68–723.8
Hantzsch (microwave)78.420 minutes822.1
Robinson-Gabriel58.97 hours744.5
Claisen62.714 hours575.2
Wittig-Horner54.314 hours714.9

Key Observations :

  • Microwave-assisted Hantzsch synthesis offers the best balance of efficiency and sustainability.

  • Claisen routes suffer from low decarboxylation yields, limiting industrial scalability.

  • Wittig-Horner methods require expensive catalysts, increasing costs.

Emerging Strategies

Enzymatic Thiazole Formation

Recent work utilizes thiocyanate lyases to catalyze cyclization:

  • Substrate : Cyclobutylglycine thiocyanate

  • Enzyme : SgcB4 (0.1 mg/mL)

  • Conditions : pH 7.4, 37°C, 24 hours

  • Yield : 41% (pilot scale)

Flow Chemistry Approaches

Continuous-flow systems enhance safety for exothermic steps:

  • Residence time : 2 minutes

  • Temperature : 130°C

  • Yield : 79% (compared to 68% batch)

Chemical Reactions Analysis

Types of Reactions: 4-Cyclobutyl-2-methylthiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidines.

    Substitution: Halogenated thiazoles.

Scientific Research Applications

Medicinal Chemistry

Neuropharmacology
4-Cyclobutyl-2-methylthiazole has been identified as a potential ligand for sigma receptors, which are involved in various neurological processes. Compounds with similar structures have shown promise in treating conditions such as depression and anxiety disorders by modulating neurotransmitter systems .

Anticonvulsant Activity
Research indicates that thiazole derivatives, including 4-cyclobutyl-2-methylthiazole, exhibit anticonvulsant properties. For instance, compounds integrated with thiazole moieties have demonstrated significant activity in electroshock seizure tests, suggesting their potential as therapeutic agents for epilepsy .

Antimicrobial Properties

Recent studies have highlighted the antibacterial activity of thiazole derivatives against various bacterial strains. For example, 4-cyclobutyl-2-methylthiazole has been tested for its efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism of action is believed to involve the inhibition of bacterial cell division through targeting specific enzymes involved in folate synthesis.

Anticancer Potential

Emerging evidence suggests that 4-cyclobutyl-2-methylthiazole may possess anticancer properties. Research on benzothiazole derivatives indicates their role as potent antimitotic agents, which could be beneficial in cancer treatment .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 4-cyclobutyl-2-methylthiazole can be achieved through various methodologies, including microwave-assisted synthesis for improved yields. Structure-activity relationship studies have revealed that specific substitutions on the thiazole ring can enhance biological activity, making it a valuable compound in drug development .

Table 1: Antimicrobial Activity of 4-Cyclobutyl-2-methylthiazole

CompoundConcentration (mM)Zone of Inhibition (mm)Bacteria Tested
4-Cyclobutyl-2-methylthiazole810Staphylococcus aureus
89Bacillus subtilis
88Escherichia coli
87Streptococcus epidermidis

Table 2: Anticonvulsant Activity Data

CompoundModel UsedMedian Effective Dose (mg/kg)
Thiazole derivativeMES<20
scPTZ<20

Case Studies

  • Neuropharmacological Study : A study examined the effects of thiazole derivatives on sigma receptor binding and found that modifications to the cyclobutyl group significantly influenced receptor affinity and selectivity, indicating potential therapeutic applications in neuropharmacology.
  • Anticonvulsant Research : In a series of experiments, thiazole-based compounds demonstrated significant anticonvulsant effects in both MES and scPTZ models, with some compounds displaying a median effective dose lower than standard medications like ethosuximide .
  • Antimicrobial Testing : A comprehensive evaluation of various thiazole derivatives revealed that modifications to the thiazole ring enhanced antibacterial activity against multiple strains, underscoring the importance of structural diversity in developing effective antimicrobial agents.

Mechanism of Action

The mechanism of action of 4-Cyclobutyl-2-methylthiazole involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s aromaticity and electron-donating properties enable it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes.

Comparison with Similar Compounds

    2-Methylthiazole: Lacks the cyclobutyl group, making it less sterically hindered.

    4-Cyclobutylthiazole: Lacks the methyl group, affecting its electronic properties.

    2,4-Dimethylthiazole: Contains two methyl groups, altering its reactivity and biological activity.

Uniqueness: 4-Cyclobutyl-2-methylthiazole is unique due to the presence of both a methyl and a cyclobutyl group, which influence its steric and electronic properties. This combination can enhance its biological activity and specificity compared to other thiazole derivatives.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-Cyclobutyl-2-methylthiazole, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of thiazole derivatives typically involves cyclization reactions. For example, refluxing precursors in polar aprotic solvents (e.g., DMSO) under catalytic conditions (e.g., triethylamine) can enhance cyclization efficiency. Purification via recrystallization using water-ethanol mixtures improves yield and purity . To optimize conditions, vary reaction time (e.g., 12–24 hours) and temperature (80–120°C) while monitoring intermediates via TLC. For cyclobutyl incorporation, consider Suzuki-Miyaura coupling or alkylation of pre-functionalized thiazole intermediates .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of 4-Cyclobutyl-2-methylthiazole?

  • Methodological Answer :

  • 1H/13C NMR : Identify proton environments (e.g., cyclobutyl CH2 groups at δ 1.8–2.5 ppm) and carbon shifts (e.g., thiazole C-2 at ~165 ppm) .
  • FT-IR : Confirm functional groups (e.g., C-S-C stretching at 650–750 cm⁻¹) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion).
    Cross-validate with elemental analysis (C, H, N, S) to ensure purity ≥95% .

Q. How can researchers validate the purity of 4-Cyclobutyl-2-methylthiazole for pharmacological studies?

  • Methodological Answer :

  • HPLC : Use a C18 column with acetonitrile-water gradients (e.g., 70:30 to 90:10) and UV detection at 254 nm. Compare retention times to standards .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and detect solvent residues (<1% weight loss below 150°C) .
  • Melting Point : Consistency with literature values (±2°C) indicates purity .

Advanced Research Questions

Q. What computational strategies are effective for predicting the bioactivity of 4-Cyclobutyl-2-methylthiazole against cancer targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to proteins like EGFR or PARP. Optimize docking poses by adjusting grid boxes to cover active sites (e.g., 20 ų) and running 50 genetic algorithm iterations .
  • MD Simulations : Run 100-ns simulations in GROMACS to evaluate binding stability (RMSD < 2.5 Å). Analyze hydrogen bonds and hydrophobic interactions (e.g., cyclobutyl-thiazole interactions with hydrophobic pockets) .

Q. How can contradictory bioactivity data between in vitro and in vivo models for thiazole derivatives be resolved?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma stability (e.g., t1/2 > 4 hours) and metabolic pathways using liver microsomes. Poor in vivo activity may stem from rapid clearance .
  • Formulation Adjustments : Encapsulate the compound in PEGylated liposomes to enhance bioavailability. Compare IC50 values pre- and post-formulation .
  • Dose-Response Refinement : Use Hill slope analysis to identify non-linear effects at higher doses .

Q. What strategies mitigate analytical challenges in detecting low-concentration thiazole derivatives in complex matrices?

  • Methodological Answer :

  • SPE Preconcentration : Employ C18 cartridges to concentrate analytes from biological fluids. Elute with methanol and dry under N2 before LC-MS/MS .
  • Derivatization : Enhance detectability by adding fluorophores (e.g., dansyl chloride) for fluorescence detection (LOD: 0.1 ng/mL) .
  • HRAM-MS : Use Orbitrap instruments (resolving power >60,000) to distinguish isobaric interferences .

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